molecular formula C11H18N4O3 B025276 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide CAS No. 100052-09-3

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide

Cat. No. B025276
M. Wt: 254.29 g/mol
InChI Key: HRVJKBJMRHDJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide, also known as ADP or Adenosine 5'-diphosphate, is a biochemical compound that plays a crucial role in many biological processes. It is a nucleotide that is involved in energy transfer within cells and is a precursor to ATP, the primary energy currency of the cell. ADP is synthesized in the body through various pathways, and its functions are essential for proper cellular functioning.

Mechanism Of Action

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide plays a crucial role in energy transfer within cells. It is converted to ATP through the addition of a phosphate group, which is then used by the cell as a source of energy. ATP is used in various cellular processes, including muscle contraction, protein synthesis, and active transport of molecules across cell membranes. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is also involved in the regulation of various enzymes and signaling pathways within cells.

Biochemical And Physiological Effects

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several biochemical and physiological effects on the body. It is involved in the regulation of various enzymes and signaling pathways within cells, and it plays a crucial role in energy transfer and metabolism. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is also involved in the regulation of blood clotting and platelet aggregation, and it has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several advantages for use in lab experiments. It is readily available and can be synthesized through various pathways, making it easy to obtain and study. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is also a well-understood molecule, and its functions and mechanisms of action are well-documented. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide does have some limitations for use in lab experiments. It is a relatively unstable molecule and can degrade quickly, making it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide. One area of focus is the study of the mechanisms of action of enzymes involved in energy transfer and metabolism. Researchers are also investigating the effects of various drugs on cellular metabolism and the regulation of enzymes involved in energy transfer. Another area of focus is the study of the effects of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide on blood clotting and platelet aggregation, and its potential use as an anti-inflammatory and antioxidant agent.
Conclusion
In conclusion, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is a crucial biochemical compound that plays a significant role in many biological processes. It is involved in energy transfer and metabolism within cells, and its functions and mechanisms of action are well-documented. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research involving N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide, including the study of the mechanisms of action of enzymes involved in energy transfer and metabolism and the investigation of its potential use as an anti-inflammatory and antioxidant agent.

Synthesis Methods

The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide can occur through various pathways, including the purine salvage pathway, the de novo purine synthesis pathway, and the adenylate kinase pathway. In the purine salvage pathway, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is synthesized from the breakdown of adenosine and other purine nucleotides. In the de novo purine synthesis pathway, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is synthesized from simple molecules such as amino acids, carbon dioxide, and ribose-5-phosphate. The adenylate kinase pathway involves the transfer of a phosphate group from ATP to AMP, forming two molecules of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide.

Scientific Research Applications

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is widely used in scientific research as a substrate for various enzymes and as a source of energy for cellular processes. It is also used in the study of metabolism and energy transfer within cells. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has been used in research to study the effects of various drugs on cellular metabolism and to investigate the mechanisms of action of enzymes involved in energy transfer.

properties

CAS RN

100052-09-3

Product Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide

InChI

InChI=1S/C11H18N4O3/c1-4-5-6-7(16)13-8-9(12)14(2)11(18)15(3)10(8)17/h4-6,12H2,1-3H3,(H,13,16)

InChI Key

HRVJKBJMRHDJRJ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N

Canonical SMILES

CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N

synonyms

Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Origin of Product

United States

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